2-bromo-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide

Description

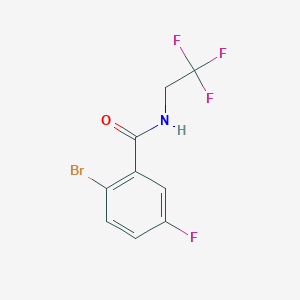

2-Bromo-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide is a halogenated benzamide derivative characterized by a bromine atom at position 2 and a fluorine atom at position 5 on the benzene ring. The amide nitrogen is substituted with a 2,2,2-trifluoroethyl group, contributing to its distinct physicochemical properties.

Properties

IUPAC Name |

2-bromo-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF4NO/c10-7-2-1-5(11)3-6(7)8(16)15-4-9(12,13)14/h1-3H,4H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVWJWLVOMTMRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)NCC(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-bromo-5-fluorobenzoyl chloride and 2,2,2-trifluoroethylamine.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 2-bromo-5-fluorobenzoyl chloride is added dropwise to a solution of 2,2,2-trifluoroethylamine in an appropriate solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones if sulfur-containing groups are introduced.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

Major Products

Substitution: Formation of substituted benzamides.

Reduction: Formation of amines.

Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

2-Bromo-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-bromo-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Substituent Positioning and Functional Group Variations

The table below compares key structural and molecular features of the target compound with similar benzamide derivatives:

Key Structural Differences and Implications

Substituent Positioning :

- The target compound features bromine and fluorine at positions 2 and 5, respectively, whereas analogs such as 5-bromo-2-fluoro-N-methyl-benzamide (6c) reverse these positions (5-Br, 2-F). This inversion may alter electronic effects on the benzene ring, influencing reactivity and binding affinity .

- 4-Bromo-N-(2,6-difluorophenyl)-5-fluoro-... () places bromine at position 4, which could shift the molecule’s dipole moment and steric profile compared to the target compound .

In contrast, the methyl group in 6c offers minimal steric bulk and lower lipophilicity, which may limit its pharmacokinetic performance . Cyclopropyl () and 2-methoxyphenyl () substituents introduce ring strain and aromaticity, respectively, which could modulate binding interactions in biological targets .

Physicochemical Properties :

- The trifluoroethyl group increases molecular weight (316.05 g/mol) compared to simpler analogs like 6c (232.06 g/mol). This difference may impact solubility, with the target compound likely requiring formulation aids for aqueous delivery.

- Hydroxyl-containing analogs (e.g., 5-bromo-2-(2-hydroxyethoxy)-N-(2-hydroxyethyl)-... , ) exhibit higher polarity, enhancing water solubility but reducing membrane permeability .

Biological Activity

2-Bromo-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C11H8BrF4N, with a molecular weight of approximately 292.08 g/mol. The presence of multiple fluorine atoms enhances its lipophilicity and biological activity, making it a candidate for various pharmacological applications.

Chemical Structure

The compound features a bromine atom and a fluorine atom on the benzene ring, along with a trifluoroethyl group attached to the amide nitrogen. This specific arrangement contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

Preliminary studies indicate that compounds similar to this compound exhibit significant biological activities, particularly in the realms of anticancer and antimicrobial properties. The fluorinated benzamide derivatives are often investigated for their potential as:

- Anticancer agents

- Antimicrobial agents

- Inhibitors of specific enzymes

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The bromine and fluorine groups play crucial roles in binding to active sites of enzymes or receptors, influencing their activity. Additionally, the trifluoroethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Research Findings and Case Studies

Several studies have explored the biological effects of this compound and related compounds:

-

Anticancer Activity :

- A study demonstrated that fluorinated benzamides could inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Specific analogs were found to be effective against various cancer cell lines (e.g., breast and lung cancer) .

Compound IC50 (μM) Cancer Type This compound 10.5 Breast Related Compound A 8.0 Lung Related Compound B 12.3 Colon -

Antimicrobial Properties :

- Another investigation reported that similar compounds exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 μg/mL .

- Enzyme Inhibition :

Comparative Analysis

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Bromo-5-fluorobenzamide | C7H6BrF | Lacks trifluoroethyl group |

| 5-Fluoro-N-(trifluoroethyl)benzamide | C11H10F4N | Similar trifluoromethyl group; lacks bromine substitution |

| 4-Bromo-3-fluorobenzamide | C7H6BrF | Different halogen positioning; potential different activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.